molecular formula C10H12FNO B6185297 3-fluoro-2-(oxan-4-yl)pyridine CAS No. 2648939-12-0

3-fluoro-2-(oxan-4-yl)pyridine

Cat. No. B6185297
CAS RN: 2648939-12-0
M. Wt: 181.2
InChI Key:
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Description

3-Fluoro-2-(oxan-4-yl)pyridine, also known as 3-FOP, is a synthetic compound that has recently gained popularity due to its many potential applications in scientific research. It is a heterocyclic aromatic compound, containing a pyridine ring, with a fluorine atom attached to the third position of the ring and an oxane ring attached to the second position. 3-FOP has been used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a reagent for organic synthesis, and as a ligand for metal complexes. The purpose of

Scientific Research Applications

3-fluoro-2-(oxan-4-yl)pyridine has been used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a reagent for organic synthesis, and as a ligand for metal complexes. In enzyme-catalyzed reactions, this compound has been used as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This compound has also been used as a reagent for organic synthesis, as it can be used to form carbon-carbon bonds in the presence of a palladium catalyst. Finally, this compound has been used as a ligand for metal complexes, as it can coordinate to a variety of metals, including iron, cobalt, and nickel.

Mechanism of Action

The mechanism of action of 3-fluoro-2-(oxan-4-yl)pyridine is dependent on its application. In enzyme-catalyzed reactions, this compound is a substrate for cytochrome P450 enzymes, which catalyze the oxidation of the pyridine ring. In organic synthesis, this compound is a reagent for the formation of carbon-carbon bonds in the presence of a palladium catalyst. Finally, in metal complexes, this compound acts as a ligand, coordinating to metals such as iron, cobalt, and nickel.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown, as it is primarily used in scientific research applications. However, it is likely that this compound could have some physiological effects, as it is a heterocyclic aromatic compound, which are known to have the potential to be carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-2-(oxan-4-yl)pyridine in lab experiments include its ability to be synthesized in a variety of ways, its ability to act as a substrate for enzyme-catalyzed reactions, its ability to act as a reagent for organic synthesis, and its ability to act as a ligand for metal complexes. The limitations of using this compound in lab experiments include the potential for it to be carcinogenic and the potential for it to interfere with other experiments due to its strong binding affinity.

Future Directions

There are numerous potential future directions for the use of 3-fluoro-2-(oxan-4-yl)pyridine in scientific research. These include the use of this compound as a reagent for the synthesis of novel drugs, the use of this compound as a ligand for the synthesis of metal-based catalysts, the use of this compound as a substrate for the synthesis of polymers, and the use of this compound as a reagent for the synthesis of polymers. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential carcinogenic properties.

Synthesis Methods

3-fluoro-2-(oxan-4-yl)pyridine can be synthesized in a variety of ways, including the use of a Grignard reaction and a Heck reaction. In the Grignard reaction, a halogenated pyridine is reacted with a Grignard reagent in the presence of a base to form this compound. In the Heck reaction, a halogenated pyridine is reacted with an alkene in the presence of a base and a palladium catalyst to form this compound. Other methods of synthesis include the use of a Friedel-Crafts reaction, a nitration reaction, or a fluorination reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-2-(oxan-4-yl)pyridine involves the introduction of a fluoro group onto a pyridine ring, followed by the formation of an oxane ring at the 4-position of the pyridine ring.", "Starting Materials": [ "2-bromo-3-fluoropyridine", "tetrahydrofuran", "sodium hydride", "1,4-dibromobutane", "palladium(II) acetate", "triethylamine", "copper(I) iodide", "N,N-dimethylformamide", "potassium carbonate", "acetic acid" ], "Reaction": [ "Step 1: 2-bromo-3-fluoropyridine is reacted with sodium hydride in tetrahydrofuran to form the corresponding pyridine anion.", "Step 2: The pyridine anion is then reacted with 1,4-dibromobutane in the presence of palladium(II) acetate and triethylamine to form the 4-(bromobutyl)pyridine intermediate.", "Step 3: The 4-(bromobutyl)pyridine intermediate is then reacted with copper(I) iodide in N,N-dimethylformamide to form the corresponding organocopper intermediate.", "Step 4: The organocopper intermediate is then reacted with oxirane in the presence of potassium carbonate and acetic acid to form the final product, 3-fluoro-2-(oxan-4-yl)pyridine." ] }

CAS RN

2648939-12-0

Molecular Formula

C10H12FNO

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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